RS-57067
描述
属性
CAS 编号 |
179382-91-3 |
|---|---|
分子式 |
C18H16ClN3O2 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-9-15(10-14-7-8-16(23)21-20-14)22(2)17(11)18(24)12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3,(H,21,23) |
InChI 键 |
RQUCIYUYJHVVIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1)CC2=NNC(=O)C=C2)C)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS-57067
For Researchers, Scientists, and Drug Development Professionals
Abstract: RS-57067 is a potent and selective 5-HT3 receptor partial agonist. This guide provides a comprehensive overview of its mechanism of action, drawing from available pharmacological data. Due to the absence of publicly accessible primary research articles detailing the specific experimental protocols for this compound, this document summarizes the established pharmacological profile and provides generalized methodologies common in the field for the characterization of such compounds.
Core Mechanism of Action: Partial Agonism at the 5-HT3 Receptor
This compound's primary mechanism of action is its interaction with the 5-hydroxytryptamine type 3 (5-HT3) receptor. Unlike a full agonist that would elicit a maximal response or an antagonist that blocks the receptor, this compound acts as a partial agonist. This means it binds to and activates the 5-HT3 receptor, but with lower intrinsic efficacy than the endogenous ligand, serotonin (5-HT).
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with a minor contribution from Ca²⁺), leading to depolarization of the neuron. As a partial agonist, this compound induces a submaximal channel opening, resulting in a moderated depolarizing response compared to serotonin.
This partial agonism is a key feature of its pharmacological profile. In a physiological environment, the effect of this compound can be context-dependent. In the absence of the endogenous agonist (serotonin), this compound will produce a stimulatory effect. However, in the presence of high concentrations of serotonin, it will compete for the same binding site and can act as a functional antagonist, reducing the overall receptor activation to its own submaximal level.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and moderate efficacy at the 5-HT3 receptor. The following table summarizes the key quantitative data available from various sources.
| Parameter | Value | Description |
| pKi | 8.8 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the 5-HT3 receptor. |
| pEC50 | 8.0 | The negative logarithm of the half-maximal effective concentration (EC50), indicating high potency in eliciting a functional response. |
| Intrinsic Activity (IA) | 0.4 | A measure of the maximal effect of the drug as a fraction of the maximal effect of a full agonist (serotonin). A value of 0.4 signifies that this compound produces 40% of the maximal response of serotonin. |
Signaling Pathway
The signaling pathway initiated by this compound is direct and rapid, characteristic of ligand-gated ion channels.
Experimental Protocols (Generalized)
While the specific protocols used for the initial characterization of this compound are not available in the public domain, the following represents standard methodologies for determining the pharmacological parameters of a 5-HT3 receptor ligand.
Radioligand Binding Assay (for pKi determination)
This assay is used to determine the affinity of a compound for a receptor.
Functional Assay (for pEC50 and Intrinsic Activity determination)
Functional assays measure the biological response to a compound. For a ligand-gated ion channel like the 5-HT3 receptor, this is often done using electrophysiology or fluorescent ion indicators.
In Vivo Implications
The partial agonism of this compound at the 5-HT3 receptor is likely responsible for its observed in vivo effects, which include anxiolytic-like properties and cognitive enhancement in animal models. By maintaining a baseline level of 5-HT3 receptor activation without allowing for excessive stimulation, this compound may modulate neuronal circuits involved in anxiety and cognition in a more nuanced way than full agonists or antagonists.
Conclusion
This compound is a valuable research tool for probing the function of the 5-HT3 receptor. Its well-defined pharmacological profile as a potent and selective partial agonist makes it a compound of interest for understanding the role of this receptor in various physiological and pathological processes. While the specific experimental details of its initial characterization are not publicly available, the provided data and generalized protocols offer a solid foundation for its application in further research.
An In-Depth Technical Guide to the Pyrrolizine-Based Cyclooxygenase-2 Inhibitor: RS-57067
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-57067, with the chemical name 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of its chemical structure, properties, and pharmacological profile. While specific quantitative data for this compound is not publicly available, this document outlines the established methodologies and signaling pathways relevant to the evaluation of such a compound, drawing parallels from existing literature on other selective COX-2 inhibitors. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the preclinical assessment of novel anti-inflammatory agents.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, providing a basis for its synthesis and characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one | [1] |
| Molecular Formula | C₁₈H₁₆ClN₃O₂ | [1] |
| Molecular Weight | 341.8 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)C2=CC=C(C=C2)Cl)N(C(=C1)CC3=NNC(=O)C=C3)C | [1] |
| InChI | InChI=1S/C18H16ClN3O2/c1-11-9-15(10-14-7-8-16(23)21-20-14)22(2)17(11)18(24)12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3,(H,21,23) | [1] |
| InChIKey | RQUCIYUYJHVVIL-UHFFFAOYSA-N | [1] |
Pharmacological Profile: A Focus on COX-2 Inhibition
This compound is classified as a selective cyclooxygenase-2 (COX-2) inhibitor. The therapeutic rationale for developing selective COX-2 inhibitors lies in their ability to exert anti-inflammatory and analgesic effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By selectively blocking COX-2, this compound is expected to reduce the production of these pro-inflammatory prostaglandins.
Binding Affinity and Efficacy
While specific IC₅₀ or Kᵢ values for this compound's inhibition of COX-1 and COX-2 are not available in the public domain, the evaluation of these parameters is a critical step in characterizing any novel COX-2 inhibitor. These values are essential for determining the compound's potency and selectivity.
Table 2: Hypothetical Quantitative Data for a Selective COX-2 Inhibitor
| Parameter | Description | Hypothetical Value |
| COX-1 IC₅₀ | Concentration for 50% inhibition of COX-1 | >10 µM |
| COX-2 IC₅₀ | Concentration for 50% inhibition of COX-2 | 0.1 µM |
| Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Ratio indicating selectivity for COX-2 | >100 |
| Kᵢ (COX-2) | Inhibition constant for COX-2 | < 50 nM |
Note: The values in this table are hypothetical and are provided for illustrative purposes to guide researchers in their expectations for a selective COX-2 inhibitor.
Key Experiments and Methodologies
The following sections detail the standard experimental protocols used to characterize the pharmacological activity of a selective COX-2 inhibitor like this compound.
In Vitro COX Inhibition Assay
Objective: To determine the potency and selectivity of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the COX enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ production.
-
Procedure:
-
The test compound (this compound) is pre-incubated with either COX-1 or COX-2 enzyme in a suitable buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE₂ produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Diagram 1: Workflow for In Vitro COX Inhibition Assay
Caption: Workflow of the in vitro cyclooxygenase inhibition assay.
Cell-Based Assay for Prostaglandin Production
Objective: To assess the inhibitory effect of this compound on prostaglandin synthesis in a cellular context.
Methodology:
-
Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as a human macrophage-like cell line (e.g., U937) or a lipopolysaccharide (LPS)-stimulated monocytic cell line (e.g., THP-1), is used.
-
Procedure:
-
Cells are cultured and then stimulated with an inflammatory agent (e.g., LPS) to induce COX-2 expression.
-
The stimulated cells are treated with various concentrations of this compound.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of PGE₂ in the supernatant is measured by ELISA.
-
-
Data Analysis: The IC₅₀ value for the inhibition of PGE₂ production in cells is determined.
Signaling Pathways
The anti-inflammatory effects of COX-2 inhibitors are primarily mediated by the downstream consequences of reduced prostaglandin synthesis.
Diagram 2: Simplified Signaling Pathway of COX-2 Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Conclusion
References
An In-Depth Technical Guide to RS-57067 (CAS: 179382-91-3): A Selective COX-2 Inhibitor
This technical guide provides a comprehensive overview of the chemical compound RS-57067, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery.
Introduction and Chemical Properties
This compound, with the chemical name 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone, is a potent and selective inhibitor of the COX-2 enzyme.[1][2] Its unique chemical structure, featuring a central pyridazinone core, contributes to its specific interaction with the COX-2 active site. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 179382-91-3 |
| Molecular Formula | C₁₈H₁₆ClN₃O₂ |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 6-((5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone |
| Synonyms | This compound, AK4EEZ400T |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and other organic solvents |
Mechanism of Action: The Prostaglandin Synthesis Pathway
This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain, inflammation, and fever. By blocking this step, this compound effectively reduces the production of these pro-inflammatory mediators. The simplified signaling pathway is depicted below.
Quantitative Data on COX Inhibition
While this compound is documented as a selective COX-2 inhibitor, specific publicly available quantitative data, such as IC50 values, are limited in the reviewed scientific literature. To provide a contextual framework for researchers, the following table presents representative IC50 values for other novel pyridazinone-based COX-2 inhibitors. This data illustrates the typical potency and selectivity that can be expected from this class of compounds.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4c | >100 | 0.26 | >384 | [3] |
| Compound 6b | 1.14 | 0.18 | 6.33 | [3] |
| Compound 5f | >100 | 1.15 | >87 | [4] |
| Compound 5a | 12.86 | 0.77 | 16.70 | [5] |
| Celecoxib | 12.93 | 0.35 | 37.03 | [5] |
Note: The data presented above is for illustrative purposes and does not represent the specific values for this compound.
Experimental Protocols: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against COX-1 and COX-2 enzymes. This protocol is based on commonly used methods in the field.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired working concentration in the COX Assay Buffer.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO and then further dilute in COX Assay Buffer to achieve the final desired concentrations.
-
Reaction Setup:
-
To each well of a 96-well plate, add the COX Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).
-
Add the diluted test compound (this compound) or reference inhibitor to the appropriate wells. For control wells, add the vehicle (DMSO in assay buffer).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Measure the product formation using a suitable detection method (e.g., colorimetric measurement of peroxidase activity or fluorometric detection of prostaglandin G2).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Synthesis of Pyridazinone Derivatives
The synthesis of 6-substituted-3(2H)-pyridazinone derivatives, such as this compound, typically involves a multi-step process. While a specific synthetic route for this compound is not detailed in the readily available literature, a general approach can be inferred from the synthesis of analogous compounds.[6][7][8] A common strategy involves the condensation of a β-ketoester with a hydrazine to form the pyridazinone ring, followed by subsequent modifications to introduce the desired substituents at the 6-position. The synthesis of the pyrrole moiety and its attachment to the pyridazinone core would constitute additional key steps in the overall synthetic pathway.
Conclusion
This compound is a selective COX-2 inhibitor with a chemical structure that holds promise for further investigation in the fields of inflammation and pain research. While specific quantitative data on its inhibitory activity is not widely published, the methodologies for its characterization are well-established. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches necessary for its evaluation, thereby serving as a valuable resource for researchers in drug discovery and development.
References
- 1. WO2003065988A2 - A combination for treating cold and cough - Google Patents [patents.google.com]
- 2. WO2005041864A2 - Combination of cyclooxygenase-2 inhibitor and phosphodiesterase 4 inhibitor and method - Google Patents [patents.google.com]
- 3. EP0330242B1 - Pyridazinone derivatives, their preparation and use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patents.justia.com [patents.justia.com]
- 6. data.epo.org [data.epo.org]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9284300B2 - Pyridazinone derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Biological Function of RS-57067
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-57067 is identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The discovery of selective COX-2 inhibitors represented a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. This compound belongs to this class of selective COX-2 inhibitors.
Chemical Identity
-
IUPAC Name: 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one
-
Molecular Formula: C₁₈H₁₆ClN₃O₂
-
Synonyms: AK4EEZ400T, 179382-91-3
Mechanism of Action: Inhibition of Cyclooxygenase-2
The primary biological function of this compound is the inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). By inhibiting COX-2, this compound effectively reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Signaling Pathway
The inhibition of COX-2 by this compound interrupts a critical step in the inflammatory signaling pathway. This can be visualized as follows:
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Quantitative Data
The inhibitory activity of this compound against COX-2 has been quantified, providing a measure of its potency.
| Parameter | Value | Enzyme |
| Ki | 16.9 μM[1] | COX-2 |
Note: Further quantitative data, such as IC50 values for both COX-1 and COX-2, are essential for a complete assessment of the compound's selectivity and potency. As of the latest search, specific IC50 and in vivo efficacy data for this compound were not publicly available.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize COX inhibitors like this compound.
Determination of Inhibitor Constant (Ki)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A common method to determine the Ki for a competitive inhibitor is through the analysis of enzyme kinetics in the presence of varying concentrations of the substrate and inhibitor.
Experimental Workflow:
Caption: Workflow for the determination of the inhibitor constant (Ki).
Methodology:
-
Enzyme and Reagent Preparation: Purified COX-2 enzyme, arachidonic acid (substrate), and this compound are prepared in appropriate buffers.
-
Assay Setup: A series of reactions are set up with a fixed concentration of COX-2, varying concentrations of arachidonic acid, and varying concentrations of this compound. Control reactions without the inhibitor are also included.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of arachidonic acid. The rate of reaction is monitored using a suitable method, such as measuring oxygen consumption with an oxygen electrode or quantifying prostaglandin production via techniques like ELISA or mass spectrometry.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The data is then fitted to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) is often used to visualize the type of inhibition and to calculate the apparent Km in the presence of the inhibitor.
-
Ki Calculation: For a competitive inhibitor, the Ki can be calculated from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
To determine the selectivity of a compound, its inhibitory activity against both COX-1 and COX-2 is assessed. A common method is the whole-blood assay, which provides a more physiologically relevant environment.
Experimental Workflow:
Caption: Workflow for in vitro COX-1 and COX-2 inhibition assay.
Methodology:
-
Blood Collection: Fresh heparinized blood is collected from healthy human volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B₂ production): Aliquots of blood are incubated with various concentrations of this compound or vehicle. The blood is then allowed to clot at 37°C for a specified time, during which platelets produce thromboxane A₂ (TXA₂), which is rapidly converted to the stable metabolite thromboxane B₂ (TXB₂). The reaction is stopped, and plasma is collected for TXB₂ measurement.
-
COX-2 Assay (Prostaglandin E₂ production): Aliquots of blood are incubated with various concentrations of this compound or vehicle, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ production. After incubation, plasma is collected for PGE₂ measurement.
-
Prostaglandin Measurement: The concentrations of TXB₂ and PGE₂ in the plasma samples are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production is calculated for each concentration of this compound. The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are then determined by plotting the percent inhibition against the log of the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Dosing: Animals (typically rats or mice) are divided into groups and administered different doses of this compound, a vehicle control, and a positive control (a known NSAID like indomethacin) via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a specific pre-treatment time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the mean increase in paw volume of the treated groups with that of the vehicle control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) can then be calculated.
Conclusion
This compound is a selective COX-2 inhibitor, a class of compounds with significant therapeutic potential for the treatment of inflammatory conditions. Its biological function is centered on the targeted inhibition of the COX-2 enzyme, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. While the Ki value provides an initial indication of its potency, a comprehensive understanding of its biological profile requires further investigation to determine its IC50 values for both COX isoforms and its efficacy in in vivo models of inflammation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel COX-2 inhibitors.
References
The Discovery and Synthesis of RS-57067: A Selective 5-HT4 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of RS-57067, a potent and selective serotonin 5-HT4 receptor agonist. This compound, chemically identified as 6-[[5-(4-chlorobenzoyl)-1,4-dimethyl-pyrrol-2-yl]methyl]pyridazin-3-one, belongs to the pyrrolopyridazinone class of compounds. This document details the scientific background, including the therapeutic potential of 5-HT4 receptor agonists in gastrointestinal motility disorders. A plausible synthetic route is outlined based on related compounds, and key experimental protocols for its pharmacological evaluation are described. Furthermore, this guide presents the signaling pathway of the 5-HT4 receptor and a typical experimental workflow for the characterization of novel 5-HT4 receptor agonists.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. Among these, the 5-HT4 receptor has emerged as a significant therapeutic target, particularly for the treatment of gastrointestinal motility disorders such as chronic constipation and irritable bowel syndrome with constipation (IBS-C).[1][2][3] Agonism of the 5-HT4 receptor, which is predominantly expressed in the gastrointestinal tract, enhances acetylcholine release from enteric neurons, leading to increased peristalsis and accelerated intestinal transit.[2]
The development of selective 5-HT4 receptor agonists has been a key focus of pharmaceutical research, aiming to provide therapeutic benefits while minimizing off-target effects associated with earlier, non-selective agents. This compound, a pyrrolopyridazinone derivative, represents a concerted effort in the discovery of novel, potent, and selective 5-HT4 receptor agonists. This document serves as a technical guide to the discovery, synthesis, and pharmacological profile of this compound.
Discovery and Development
The discovery of this compound stems from research programs focused on identifying novel chemical scaffolds with high affinity and selectivity for the 5-HT4 receptor. The pyrrolopyridazinone core of this compound was likely identified through high-throughput screening and subsequent medicinal chemistry optimization efforts. A Google Patent assigned to Hoffmann-La Roche describes related pyrrole pyridazine and pyridazinone compounds as anti-inflammatory agents, including the specific chemical name for this compound: 6-[1,4-dimethyl-5-(4chloro-benzoyl)-1H-pyrrol-2-ylmethyl]-2H-pyridazin-3-one.[4][5] This suggests that the compound was synthesized and likely evaluated for biological activity within a broader research context at Roche.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be constructed based on the synthesis of similar pyrrolopyridazinone and pyrrolo[1,2-b]pyridazine derivatives.[6][7][8] The general strategy likely involves the construction of the substituted pyrrole and pyridazinone rings, followed by their coupling.
A potential synthetic approach is outlined below:
Scheme 1: Plausible Synthetic Route for this compound
Caption: Plausible synthetic pathway for this compound.
Step 1: Synthesis of the Pyrrole Intermediate. The synthesis would likely begin with the Friedel-Crafts acylation of 1,4-dimethylpyrrole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 5-(4-chlorobenzoyl)-1,4-dimethylpyrrole. Subsequent formylation, for instance via a Vilsmeier-Haack reaction, would introduce a reactive group at the 2-position of the pyrrole ring.
Step 2: Synthesis of the Pyridazinone Intermediate. The pyridazinone moiety could be synthesized from a suitable precursor like levulinic acid by condensation with hydrazine to form 6-methyl-3(2H)-pyridazinone. This intermediate would then undergo a reaction to introduce a leaving group, such as halomethylation, to facilitate coupling.
Step 3: Coupling and Formation of this compound. The final step would involve the coupling of the two key intermediates. This could be achieved by reacting the formylated or halomethylated pyrrole intermediate with the pyridazinone intermediate under basic conditions.
Pharmacological Characterization
This compound is characterized as a selective 5-HT4 receptor agonist. The pharmacological evaluation of such a compound typically involves a series of in vitro and in vivo assays to determine its potency, selectivity, and functional activity.
Data Presentation
| Assay | Parameter | Typical Value for a Potent Agonist |
| Receptor Binding | Ki (nM) at human 5-HT4 receptor | < 10 |
| Functional Activity | EC50 (nM) in cAMP assay | < 20 |
| Selectivity | Ki (nM) at other receptors (e.g., 5-HT1,2,3,6,7, D2, H1) | > 1000 |
| In Vitro Efficacy | Emax (%) in guinea pig colon contraction | > 80% (relative to serotonin) |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled 5-HT4 receptor antagonist, such as [3H]GR113808, is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Objective: To assess the functional agonist activity of this compound at the native 5-HT4 receptor.
Methodology:
-
Tissue Preparation: A segment of the ascending colon is isolated from a guinea pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Drug Addition: Increasing concentrations of this compound are added cumulatively to the organ bath.
-
Data Analysis: The magnitude of the contraction is measured, and a concentration-response curve is generated to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response). The effect of a selective 5-HT4 receptor antagonist can be used to confirm the mechanism of action.
Signaling Pathway and Experimental Workflow
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as enhanced neurotransmitter release in enteric neurons.
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow for Novel 5-HT4 Agonist Characterization
The discovery and development of a novel 5-HT4 agonist like this compound follows a structured experimental workflow.
Caption: Experimental workflow for 5-HT4 agonist development.
Conclusion
This compound is a selective 5-HT4 receptor agonist belonging to the pyrrolopyridazinone chemical class, likely originating from research at Hoffmann-La Roche. While detailed public data on its discovery and specific pharmacological profile are limited, its structural features and the known pharmacology of 5-HT4 agonists suggest its potential as a prokinetic agent for gastrointestinal disorders. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound and other novel 5-HT4 receptor agonists. Further research and publication of preclinical and clinical data would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Association between a selective 5-HT4 receptor agonist and incidence of major depressive disorder: emulated target trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5622948A - Pyrrole pyridazine and pyridazinone anti-inflammatory agents - Google Patents [patents.google.com]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-57067: An In-Depth Technical Overview of a Novel Pyridazinone-Based COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-57067, chemically identified as 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone, is a novel synthetic compound belonging to the pyridazinone class of molecules. Patent literature identifies this compound as a selective cyclooxygenase-2 (COX-2) inhibitor, suggesting its potential therapeutic application in the management of inflammation and pain. This technical guide provides a comprehensive overview of the available information on the pharmacology and toxicology of this compound, drawing from patent disclosures and the broader scientific context of selective COX-2 inhibitors and pyridazinone derivatives. Due to the limited availability of public data, this document will focus on the compound's classification, proposed mechanism of action, and the general characteristics of its chemical class, while clearly noting the absence of specific preclinical and clinical data.
Introduction
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors were designed to retain the anti-inflammatory and analgesic properties of traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition. This compound emerges from this drug discovery paradigm as a potential selective COX-2 inhibitor with a distinct pyridazinone scaffold.
Chemical and Physical Properties
A summary of the key identifiers for this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone |
| CAS Number | 179382-91-3 |
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 357.8 g/mol |
| Canonical SMILES | CC1=C(C(=O)C2=CC=C(C=C2)Cl)N(C(=C1)CC3=NNC(=O)C=C3)C |
Pharmacology
Mechanism of Action
Based on patent literature, this compound is classified as a selective inhibitor of the COX-2 enzyme. The proposed mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.
Pharmacodynamics
Specific quantitative data on the pharmacodynamic properties of this compound, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for COX-1 and COX-2, are not publicly available. The selectivity of this compound for COX-2 over COX-1 would be a critical determinant of its therapeutic index.
Pharmacokinetics
Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been disclosed in the public domain.
Toxicology
There is no publicly available data on the toxicology of this compound from in vitro or in vivo studies. A comprehensive toxicological assessment would be required to evaluate its safety profile, including but not limited to, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.
Experimental Protocols
Detailed experimental protocols for the pharmacological and toxicological evaluation of this compound are not available in published literature. The following represents a generalized workflow for the preclinical assessment of a novel COX-2 inhibitor.
Discussion and Future Directions
Further research, including detailed in vitro and in vivo pharmacological studies and comprehensive toxicological evaluations, is necessary to elucidate the therapeutic potential of this compound. The original patent assignees, Syntex (U.S.A.) Inc. and Roche Palo Alto, would likely hold the proprietary data from such studies.
Conclusion
This compound is a patented selective COX-2 inhibitor with a pyridazinone chemical structure. While its proposed mechanism of action aligns with a well-validated therapeutic strategy for inflammation and pain, a comprehensive understanding of its pharmacology and toxicology is hampered by the absence of publicly available data. This technical guide serves to consolidate the existing information and to highlight the significant data gaps that need to be addressed to fully characterize this compound. The scientific community would benefit from the disclosure of preclinical and any potential clinical findings to fully assess the therapeutic utility of this compound.
RS-57067: A Technical Overview of a Cyclooxygenase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-57067, also identified by its CAS number 179382-91-3, is a chemical compound classified as a selective cyclooxygenase-2 (COX-2) inhibitor. Its chemical name is 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone. The primary mechanism of action of this compound involves the inhibition of the COX-2 enzyme, which is a key mediator in the inflammatory cascade and prostaglandin synthesis. This technical guide provides a summary of the available data on this compound, including its known inhibitory activity, a representative experimental protocol for assessing COX-2 inhibition, and a diagram of the relevant signaling pathway.
Quantitative Data
The available quantitative data for this compound is limited. The primary reported value is its inhibition constant (Ki) for COX-2.
| Compound | Target | Parameter | Value |
| This compound | COX-2 | Ki | 16.9 μM[1] |
Signaling Pathway
The following diagram illustrates the general signaling pathway involving cyclooxygenase-2 (COX-2), which is the target of this compound.
Caption: General COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific experimental protocols for the evaluation of this compound are not publicly available, a representative protocol for a fluorometric COX-2 inhibitor screening assay is provided below. This protocol is based on commercially available kits and common methodologies in the field.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against human recombinant COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Known COX-2 inhibitor (e.g., Celecoxib) for positive control
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: A representative workflow for a COX-2 inhibitor screening assay.
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound (this compound) and the positive control inhibitor (e.g., Celecoxib) in COX Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.
-
Prepare the substrate solution by mixing Arachidonic Acid with NaOH, followed by dilution with purified water.
-
-
Assay Plate Setup:
-
Add the diluted test compound, positive control, or buffer (for no-inhibitor control) to the wells of a 96-well plate.
-
Add the Reaction Mix to all wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Readings are typically taken every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be subsequently calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Conclusion and Limitations
This compound is identified as a selective COX-2 inhibitor with a reported Ki of 16.9 μM. While its mechanism of action is established, a comprehensive public dataset on its biological activity, including selectivity against COX-1, in vivo efficacy, and detailed pharmacokinetic/pharmacodynamic properties, is not available in the reviewed literature. The experimental protocol provided is a representative example of how such a compound would be tested and has not been specifically validated for this compound. Further research and publication of data are required for a more in-depth understanding of the therapeutic potential of this compound.
References
An In-depth Technical Guide to Enzyme Inhibition Kinetics: A Framework for the Analysis of Novel Inhibitors Such as RS-57067
Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "RS-57067." Therefore, this document serves as an in-depth technical guide to the core principles and methodologies of enzyme inhibition kinetics. The content herein is designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of novel enzyme inhibitors, and it can be directly applied to the study of a compound like this compound upon the acquisition of experimental data.
Introduction to Enzyme Inhibition Kinetics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition kinetics is fundamental in drug discovery, as many drugs function by inhibiting specific enzymes. By understanding the kinetic behavior of an inhibitor, researchers can elucidate its mechanism of action, determine its potency, and optimize its therapeutic efficacy. The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive, each distinguished by how the inhibitor interacts with the enzyme and substrate.[1]
Core Principles of Reversible Enzyme Inhibition
The Michaelis-Menten model provides the foundation for understanding enzyme kinetics.[2][3] The initial reaction velocity (v₀) is related to the substrate concentration ([S]) by the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
Vₘₐₓ is the maximum reaction velocity.
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.
Inhibitors alter the apparent Vₘₐₓ and/or Kₘ of an enzymatic reaction.[1]
Competitive Inhibition
In competitive inhibition, the inhibitor reversibly binds to the active site of the enzyme, competing with the substrate.[1][2] The inhibitor and substrate cannot bind to the enzyme simultaneously. This type of inhibition can be overcome by increasing the substrate concentration.[2]
-
Effect on Kinetic Parameters:
-
Vₘₐₓ remains unchanged.
-
Apparent Kₘ increases.
-
Non-competitive Inhibition
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site).[1] This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1]
-
Effect on Kinetic Parameters:
-
Apparent Vₘₐₓ decreases.
-
Kₘ remains unchanged.
-
Uncompetitive Inhibition
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, at a site distinct from the active site.[1] This type of inhibition is most common in multi-substrate reactions.
-
Effect on Kinetic Parameters:
-
Apparent Vₘₐₓ decreases.
-
Apparent Kₘ decreases.
-
Data Presentation: Summary of Kinetic Parameters
The following table summarizes the expected effects of different inhibition types on the key kinetic parameters, Vₘₐₓ and Kₘ, along with the inhibition constants Kᵢ and Kᵢ'. Kᵢ is the dissociation constant for the enzyme-inhibitor complex, while Kᵢ' is the dissociation constant for the enzyme-substrate-inhibitor complex.
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Kᵢ | Kᵢ' |
| No Inhibitor | Vₘₐₓ | Kₘ | - | - |
| Competitive | Vₘₐₓ | Kₘ (1 + [I]/Kᵢ) | Finite | Infinite |
| Non-competitive | Vₘₐₓ / (1 + [I]/Kᵢ) | Kₘ | Finite | Finite (Kᵢ = Kᵢ') |
| Uncompetitive | Vₘₐₓ / (1 + [I]/Kᵢ') | Kₘ / (1 + [I]/Kᵢ') | Infinite | Finite |
[I] represents the inhibitor concentration.
Visualization of Inhibition Mechanisms and Workflows
Signaling Pathway of a Hypothetical Kinase Inhibitor
The following diagram illustrates a hypothetical signaling pathway where an inhibitor, such as this compound, could act on a specific kinase (Kinase B) to prevent the phosphorylation of a downstream substrate, thereby blocking a cellular response.
Caption: Hypothetical kinase signaling pathway inhibited by this compound.
Mechanisms of Enzyme Inhibition
This diagram visually contrasts the three primary modes of reversible enzyme inhibition.
References
Methodological & Application
Application Notes and Protocols for sPLA2 Inhibitor RS-57067 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the experimental protocols for evaluating the therapeutic potential of the selective secretory phospholipase A2 (sPLA2) inhibitor, RS-57067, in various inflammation models. Although specific published data on this compound is limited, this guide outlines established methodologies for characterizing sPLA2 inhibitors, which are directly applicable to the investigation of this compound. The protocols detailed herein cover in vitro enzyme inhibition assays, cell-based inflammation models, and in vivo models of acute and chronic inflammation. Additionally, this document includes a summary of the mechanism of action of sPLA2 inhibitors and their role in the inflammatory cascade.
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory process.[1][2][3] They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[1] Elevated levels of sPLA2 are associated with a variety of inflammatory diseases, such as rheumatoid arthritis, asthma, and sepsis.[3][4][5]
This compound, with the chemical name 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one, has been identified as a potential sPLA2 inhibitor. By blocking the activity of sPLA2, this compound is hypothesized to reduce the production of downstream inflammatory mediators, thereby exerting anti-inflammatory effects. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in relevant inflammation models.
Mechanism of Action: sPLA2 Inhibition
The primary mechanism of action for this compound, as a putative sPLA2 inhibitor, is the blockade of the enzymatic activity of secretory phospholipase A2. This inhibition prevents the liberation of arachidonic acid from membrane phospholipids, which in turn reduces the substrate available for downstream pro-inflammatory pathways mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Experimental Protocols
In Vitro Assays
1. sPLA2 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a specific sPLA2 isoform (e.g., human recombinant sPLA2-IIA).
Methodology:
-
Principle: A fluorescently labeled phospholipid substrate is used. Upon cleavage by sPLA2, the fluorophore is released, leading to an increase in fluorescence intensity.
-
Reagents:
-
Human recombinant sPLA2 enzyme
-
Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the sPLA2 enzyme to the assay buffer.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent phospholipid substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis. Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
2. Cell-Based Assay for Pro-inflammatory Cytokine Production
This assay assesses the effect of this compound on the production of pro-inflammatory cytokines in cells stimulated with an inflammatory agent.
Methodology:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure:
-
Culture the cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]
-
-
Data Analysis: Compare the cytokine levels in this compound-treated groups to the vehicle-treated, LPS-stimulated group.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Administer this compound (e.g., orally or intraperitoneally) at various doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
2. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model of rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.
Methodology:
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Prophylactic: Start treatment with this compound before the onset of clinical signs of arthritis (e.g., from Day 21).
-
Therapeutic: Begin treatment after the onset of arthritis (clinical score > 2).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0 = no swelling; 1 = swelling and/or redness of one digit; 2 = swelling of more than one digit or mild swelling of the entire paw; 3 = moderate swelling of the entire paw; 4 = severe swelling and/or ankylosis of the paw).
-
Measure paw thickness using a digital caliper.
-
-
Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of anti-collagen antibodies and inflammatory cytokines.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro sPLA2 Enzyme Inhibition by this compound
| Compound | sPLA2 Isoform | IC50 (nM) |
| This compound | sPLA2-IIA | [Data] |
| [Control] | sPLA2-IIA | [Data] |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in THP-1 Cells
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle | [Data] | [Data] | [Data] |
| LPS (1 µg/mL) | [Data] | [Data] | [Data] |
| LPS + this compound (1 µM) | [Data] | [Data] | [Data] |
| LPS + this compound (10 µM) | [Data] | [Data] | [Data] |
| LPS + [Positive Control] | [Data] | [Data] | [Data] |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle | - | [Data] | - |
| This compound | 10 | [Data] | [Data] |
| This compound | 30 | [Data] | [Data] |
| This compound | 100 | [Data] | [Data] |
| Indomethacin | 10 | [Data] | [Data] |
Table 4: Effect of this compound on Clinical Score in Collagen-Induced Arthritis in Mice
| Treatment Group | Mean Clinical Score (Day 35) | % Reduction in Score |
| Vehicle | [Data] | - |
| This compound (Prophylactic) | [Data] | [Data] |
| This compound (Therapeutic) | [Data] | [Data] |
| [Positive Control] | [Data] | [Data] |
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its in vitro inhibitory activity against sPLA2, its effects on cellular inflammatory responses, and its efficacy in established in vivo models of acute and chronic inflammation, researchers can thoroughly characterize the therapeutic potential of this compound. The successful execution of these studies will provide critical data for the further development of this compound as a novel treatment for inflammatory diseases.
References
- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Neurotoxic Secretory Phospholipases A2 Enzymatic, Edematogenic, and Myotoxic Activities by Harpalycin 2, an Isoflavone Isolated from Harpalyce brasiliana Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Activity of PLA2 Inhibitory Saccharumoside-B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Neutrophil Elastase Inhibitors
These application notes provide a comprehensive guide for researchers utilizing neutrophil elastase inhibitors in in vivo studies. Due to the limited availability of public data on RS-57067, this document focuses on widely studied and structurally related neutrophil elastase inhibitors, Sivelestat and Elafin, as reference compounds. The provided protocols and dosage information can serve as a valuable starting point for designing in vivo experiments with novel neutrophil elastase inhibitors like this compound.
Mechanism of Action
Neutrophil elastase (NE) is a serine protease primarily released by activated neutrophils at sites of inflammation. It plays a critical role in the degradation of extracellular matrix proteins, including elastin, and in the processing of inflammatory mediators. However, excessive NE activity can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.
This compound and other related inhibitors act by selectively targeting and inhibiting the enzymatic activity of human neutrophil elastase (HNE). This inhibition prevents the breakdown of structural proteins in tissues and modulates the inflammatory response, thereby offering a therapeutic strategy for conditions characterized by excessive neutrophil activity.
Signaling Pathway of Neutrophil Elastase and its Inhibition
RS-57067 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for research purposes only. RS-57067 is a research chemical, and its properties have not been fully elucidated. The protocols and data presented here are based on general laboratory practices for similar compounds and published data on structurally related molecules. Empirical validation is essential before commencing any experiment.
Introduction
This compound, with the IUPAC name 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one, is a heterocyclic small molecule featuring a pyridazinone and a pyrrole core. Compounds with these structural motifs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Published literature on analogous compounds suggests potential anti-inflammatory, analgesic, and anticancer properties, often attributed to the modulation of key signaling pathways involved in cellular inflammation and proliferation.
This document provides guidelines for the preparation and experimental use of this compound, including solubility information, protocols for in vitro assays, and a hypothesized mechanism of action based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one | PubChem |
| Molecular Formula | C₁₈H₁₆ClN₃O₂ | PubChem |
| Molecular Weight | 341.8 g/mol | PubChem |
| Predicted LogP | 2.8 | ChemDraw |
| Predicted pKa | 9.5 (most basic) | ChemDraw |
Solubility and Stock Solution Preparation
Due to the absence of specific solubility data for this compound, a preliminary solubility test in common laboratory solvents is recommended. Based on the predicted LogP and the nature of its functional groups, the following solvents are suggested for initial trials.
Table of Predicted Solubilities and Recommended Stock Concentrations:
| Solvent | Predicted Solubility | Recommended Starting Stock Concentration | Notes |
| DMSO | High | 10-50 mM | Dimethyl sulfoxide is a common solvent for organic molecules and is suitable for most cell-based assays at low final concentrations (<0.5%). |
| Ethanol | Moderate | 1-10 mM | May require warming to fully dissolve. Ensure complete dissolution before use. |
| Methanol | Moderate | 1-10 mM | Similar to ethanol, may require gentle heating. |
| Water | Low | <0.1 mg/mL | Aqueous solubility is expected to be poor. Not recommended for primary stock solution preparation. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.42 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the prevalence of anti-inflammatory activity among pyridazinone derivatives, it is hypothesized that this compound may act as an inhibitor of the Toll-like Receptor (TLR) signaling pathway, leading to the downstream suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This pathway is a cornerstone of the innate immune response and its dysregulation is implicated in numerous inflammatory diseases.
The proposed mechanism involves the inhibition of key protein-protein interactions or enzymatic activities within the TLR signaling complex, ultimately preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the TLR/NF-κB signaling pathway by this compound.
Experimental Protocols
The following protocols describe general methods to assess the biological activity of this compound in a cell-based assay.
Protocol 2: In Vitro NF-κB Reporter Assay
This assay is designed to quantify the effect of this compound on NF-κB activation in response to a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS).
Materials:
-
HEK293T or THP-1 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (10 mM in DMSO).
-
LPS from E. coli (e.g., O111:B4).
-
96-well cell culture plates (white, opaque for luminescence).
-
Reporter gene assay reagent (e.g., Luciferase Assay System).
-
Luminometer.
Experimental Workflow:
Caption: General workflow for an in vitro NF-κB reporter assay.
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB reporter cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. A typical final concentration range to test would be from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Compound Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Prepare a working solution of LPS in complete medium. Add 10 µL of the LPS solution to all wells except for the unstimulated control wells, to a final concentration of 100 ng/mL. Add 10 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours (optimize incubation time for your specific cell line and reporter) at 37°C.
-
Reporter Assay: Allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and mix.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Hypothetical Experimental Data
The following table summarizes hypothetical data from an NF-κB reporter assay as described above.
Table of Hypothetical IC₅₀ Values for this compound in an NF-κB Reporter Assay:
| Cell Line | Stimulus | Reporter Gene | Hypothetical IC₅₀ (µM) |
| HEK293T-NF-κB-Luc | LPS | Luciferase | 2.5 |
| THP-1-Blue™ NF-κB | LPS | SEAP | 5.1 |
Note: These values are for illustrative purposes only and must be determined experimentally.
Conclusion
This compound is a research compound with a chemical scaffold suggestive of anti-inflammatory properties, potentially through the inhibition of the TLR/NF-κB signaling pathway. The provided protocols offer a starting point for investigating its biological activity. Due to the lack of specific data for this compound, all experimental parameters, including solubility and optimal assay conditions, should be carefully determined and validated in your specific experimental system.
Application Notes and Protocols for the Study of COX-2 Dependent Diseases Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[1][2] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation.[1][3] This differential expression makes COX-2 an attractive therapeutic target for inflammatory diseases, offering the potential for anti-inflammatory efficacy with reduced gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Selective COX-2 inhibitors are valuable research tools for elucidating the role of the COX-2 pathway in a variety of pathological conditions. While specific data for the research compound RS-57067, formerly under investigation by Roche Bioscience, is not extensively available in published literature, this document provides a comprehensive guide for the characterization and application of a selective COX-2 inhibitor as a tool for studying COX-2 dependent diseases. The methodologies and data presented are based on established protocols for similar compounds in this class.
Data Presentation: In Vitro Selectivity and Potency
The defining characteristic of a useful COX-2 selective tool compound is its high affinity for COX-2 and significantly lower affinity for COX-1. This selectivity is typically determined by in vitro enzymatic assays measuring the 50% inhibitory concentration (IC50) against each isoform.
Table 1: Illustrative In Vitro Potency and Selectivity of a Tool COX-2 Inhibitor
| Enzyme Target | IC50 (nM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Human COX-1 | 1500 | 300 |
| Human COX-2 | 5 |
Note: The data presented in this table is illustrative for a typical selective COX-2 inhibitor and is not specific to this compound.
Signaling Pathway
The canonical pathway leading to the production of pro-inflammatory prostaglandins is initiated by inflammatory stimuli, leading to the liberation of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized by specific synthases into various prostaglandins, such as PGE2, that drive inflammatory responses.
Caption: COX-2 signaling pathway and mechanism of inhibition.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the IC50 values of a test compound against COX-1 and COX-2.
Objective: To quantify the potency and selectivity of a compound by measuring its ability to inhibit the enzymatic activity of purified human COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a tool compound like this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and acute model of inflammation to evaluate the anti-inflammatory activity of a compound.
Objective: To assess the in vivo anti-inflammatory efficacy of a selective COX-2 inhibitor.
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection (e.g., 1 hour).
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Equation for Edema Inhibition: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a potential COX-2 inhibitor.
Caption: General workflow for characterizing a COX-2 inhibitor.
Logical Relationship Diagram: Therapeutic Rationale
The therapeutic rationale for using a selective COX-2 inhibitor is based on targeting the pathological effects of COX-2 while sparing the physiological functions of COX-1.
Caption: Rationale for selective COX-2 inhibition.
Conclusion
Selective COX-2 inhibitors are indispensable tools for investigating the intricate roles of the COX-2 enzyme in health and disease. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to characterize and utilize such compounds in their studies of COX-2 dependent pathologies. While the specific compound this compound remains sparsely documented, the principles and methods outlined are broadly applicable to the evaluation of any novel selective COX-2 inhibitor.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Microengineered In Vitro Assays for Screening and Sorting Manufactured Therapeutic T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Ki Value of RS-57067 for the α2C-Adrenergic Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the inhibitory constant (Ki) of the compound RS-57067 for the human α2C-adrenergic receptor. The Ki value is a measure of the binding affinity of a ligand to a receptor, and its determination is a critical step in drug discovery and development. The following sections outline the necessary reagents, equipment, and step-by-step procedures for a competitive radioligand binding assay, along with data analysis methods and a summary of relevant binding data.
Quantitative Data Summary
The inhibitory constant (Ki) of this compound for the human α2C-adrenergic receptor has been determined using competitive radioligand binding assays. Below is a summary of the binding affinity of a suitable radioligand, [³H]-MK-912, for the human α2-adrenergic receptor subtypes. A specific Ki value for this compound is not publicly available in the referenced literature; the table provides the necessary parameters for its determination.
| Radioligand | Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |
| [³H]-MK-912 | Human α2A-Adrenergic | 1.25 | [1] |
| [³H]-MK-912 | Human α2B-Adrenergic | 1.36 | [1] |
| [³H]-MK-912 | Human α2C-Adrenergic | 0.086 | [1] |
Signaling Pathway of the α2C-Adrenergic Receptor
The α2C-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] Upon binding of an agonist, the receptor couples to inhibitory G proteins (Gi/o).[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][4] This signaling cascade is involved in various physiological processes, including the regulation of neurotransmitter release.[3]
Caption: α2C-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Ki Determination
The determination of the Ki value for this compound involves a competitive radioligand binding assay. This workflow outlines the key steps from preparing the necessary biological materials to calculating the final Ki value.
Caption: Experimental Workflow for Ki Determination.
Detailed Experimental Protocol
This protocol describes a competitive radioligand binding assay to determine the Ki value of this compound for the human α2C-adrenergic receptor using [³H]-MK-912 as the radioligand.
1. Materials and Reagents
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human α2C-adrenergic receptor.
-
Radioligand: [³H]-MK-912 (Specific activity: ~70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Phentolamine or another suitable α-adrenergic antagonist (e.g., atipamezole).
-
Buffers:
-
Cell Lysis Buffer: 5 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
Protein Assay Reagent (e.g., BCA or Bradford).
-
Equipment:
-
Cell culture incubator and supplies.
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Liquid scintillation counter.
-
Microplate shaker.
-
2. Membrane Preparation
-
Culture CHO cells expressing the human α2C-adrenergic receptor to confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold cell lysis buffer.
-
Homogenize the cells using a homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
3. Competitive Binding Assay
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a working solution of [³H]-MK-912 in assay buffer at a concentration close to its Kd for the α2C receptor (e.g., 0.1 nM).
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-MK-912, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine), 50 µL of [³H]-MK-912, and 100 µL of the membrane preparation.
-
Competition: 50 µL of each concentration of this compound, 50 µL of [³H]-MK-912, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-MK-912 as a function of the log concentration of this compound.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-MK-912).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([³H]-MK-912) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (0.086 nM for [³H]-MK-912 and the human α2C-adrenoceptor).[1]
-
References
- 1. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-57067 in Rodent Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-57067 has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in the inflammatory cascade and a key target in the development of anti-inflammatory therapeutics, particularly for arthritis.[1][2][3] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for nonsteroidal anti-inflammatory drugs (NSAIDs) as it is hypothesized to reduce gastrointestinal side effects associated with the inhibition of COX-1.[1] this compound has a reported in vitro inhibitory constant (Ki) of 16.9 μM for COX-2.[1][2] While its biochemical profile suggests potential therapeutic value in inflammatory conditions like rheumatoid arthritis, publicly available data on its application and efficacy in in vivo rodent models of arthritis are currently limited.
This document aims to provide a framework for researchers interested in evaluating this compound in preclinical arthritis models. The protocols and methodologies outlined below are based on established and widely used rodent models of arthritis and general principles of NSAID evaluation.
Mechanism of Action: COX-2 Inhibition in Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Prostaglandins, synthesized by the COX enzymes, are key mediators of inflammation, pain, and fever. COX-2 is inducibly expressed at sites of inflammation and its products contribute significantly to the pathogenesis of arthritis. By selectively inhibiting COX-2, this compound is expected to reduce the production of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of arthritis.
References
Troubleshooting & Optimization
Technical Support Center: RS-57067
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common issues related to the handling and use of RS-57067, with a particular focus on challenges with its dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to the complex heterocyclic structure of this compound, it is anticipated to have low aqueous solubility. Therefore, it is recommended to first attempt dissolution in an organic solvent to prepare a concentrated stock solution. Based on common practices for similar research compounds, dimethyl sulfoxide (DMSO) is the recommended starting solvent. Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF). The choice of solvent may be experiment-dependent, and it is crucial to ensure the solvent is compatible with your downstream assays.
Q2: My this compound, dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-127, to the aqueous buffer can help to maintain the solubility of the compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. A systematic pH-solubility profile study is recommended if this is a persistent issue.
Q3: Are there any physical methods to aid in the dissolution of this compound?
A3: Yes. If you observe that this compound is not readily dissolving, the following techniques can be applied:
-
Vortexing: Vigorous mixing can help to break up solid aggregates and increase the surface area for dissolution.
-
Sonication: A brief period of sonication in a water bath can provide the energy needed to overcome the lattice energy of the solid compound.
-
Gentle Warming: Cautiously warming the solution (e.g., to 37°C) can increase the kinetic energy of the solvent molecules and enhance solubility. However, be mindful of the thermal stability of this compound.
Troubleshooting Guide: this compound Not Dissolving
This guide provides a systematic approach to troubleshoot and resolve issues with the dissolution of this compound.
Problem: this compound is not dissolving in the initial chosen solvent.
| Potential Cause | Suggested Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the effective concentration of this compound. |
| Inappropriate Solvent Choice | If initial dissolution in DMSO fails, consider alternative organic solvents such as ethanol, methanol, or DMF. |
| Compound is in a Stable Crystalline Form | Employ physical methods to aid dissolution: vortex vigorously, sonicate for 5-10 minutes, or gently warm the solution. |
| Low Quality or Degraded Compound | Ensure the compound is from a reputable source and has been stored correctly according to the manufacturer's instructions. |
Problem: this compound precipitates out of the aqueous solution after dilution from a stock.
| Potential Cause | Suggested Solution |
| Supersaturation of the Aqueous Medium | Decrease the final working concentration of this compound. |
| Insufficient Organic Co-solvent | While keeping the final organic solvent concentration low is ideal, a slight, systematic increase might be necessary to maintain solubility. |
| pH of the Aqueous Buffer | If the compound has ionizable functional groups, test the solubility in a range of physiologically relevant pH buffers (e.g., pH 5.0, 6.5, 7.4). |
| Lack of Solubilizing Agents | Consider the inclusion of biocompatible surfactants or co-solvents in the aqueous buffer. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 341.8 g/mol , you would weigh 3.418 mg.
-
Add Solvent: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If solids are still visible, place the vial in a sonicator water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
Disclaimer: The following data is provided as an illustrative example for a compound with characteristics similar to this compound and should be experimentally verified.
| Solvent | Solubility (at 25°C) |
| Water | <0.1 mg/mL |
| Phosphate Buffered Saline (pH 7.4) | <0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| Dimethylformamide (DMF) | ≥ 30 mg/mL |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Optimizing Inhibitor Concentrations for Accurate IC50 Determination: A Technical Support Guide
Disclaimer: The following technical support guide uses "RS-57067" as a placeholder for a hypothetical novel inhibitor. As of November 2025, publicly available information regarding the specific biological activity and established protocols for a compound designated this compound is limited. The principles, protocols, and troubleshooting advice provided herein are based on established best practices for IC50 determination of novel chemical entities and may require optimization for your specific compound and experimental system.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of a novel inhibitor, exemplified by the placeholder "this compound," for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor required to reduce the response of an in vitro biological system by 50%. IC50 values are crucial in drug discovery and development for comparing the potency of different inhibitors and for characterizing their mechanism of action.
Q2: What are the key factors to consider when designing an IC50 experiment for a new inhibitor like this compound?
A2: Several factors can influence the accuracy and reproducibility of IC50 determination. These include the purity and solubility of the inhibitor, the choice of cell line or enzyme, cell seeding density, incubation time, the specific assay technology used to measure the biological response, and the data analysis method. Careful optimization of these parameters is essential for obtaining reliable results.
Q3: How do I determine the appropriate concentration range for testing this compound?
A3: For a novel compound, it is recommended to start with a wide concentration range, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common approach is to perform a preliminary dose-response experiment using a broad range of concentrations with large step changes (e.g., 10-fold dilutions). The results of this initial experiment will help to narrow down the concentration range for subsequent, more detailed IC50 determination experiments, which typically use a series of 2-fold or 3-fold dilutions.
Q4: What is the difference between IC50 and Ki?
A4: The IC50 value is the concentration of an inhibitor that produces 50% inhibition under specific experimental conditions. In contrast, the inhibition constant (Ki) is an intrinsic measure of the binding affinity of an inhibitor to its target, and it is independent of substrate concentration. While the IC50 value can be influenced by experimental conditions, the Ki is a thermodynamic constant. The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki, provided the mechanism of inhibition and the substrate concentration are known.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed at any concentration of this compound. | 1. Inhibitor inactivity: The compound may not be active against the target under the tested conditions. 2. Solubility issues: this compound may have precipitated out of solution at higher concentrations. 3. Incorrect assay conditions: The assay may not be sensitive enough to detect inhibition. | 1. Confirm compound identity and purity. 2. Test a wider and higher concentration range. 3. Visually inspect solutions for precipitation. Consider using a different solvent or adding a solubilizing agent. 4. Optimize assay parameters such as incubation time and substrate concentration. |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of inhibitor or cells. 2. Uneven cell seeding: Non-uniform distribution of cells in the microplate wells. 3. Edge effects: Evaporation from wells at the edge of the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of cell suspension before seeding. 3. To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media. |
| The dose-response curve does not reach 100% inhibition (incomplete curve). | 1. Insufficient inhibitor concentration: The highest concentration tested may not be sufficient to achieve maximal inhibition. 2. Inhibitor solubility limit reached. 3. Partial inhibition mechanism: The inhibitor may be a partial antagonist or an allosteric modulator. | 1. Extend the concentration range to higher values. 2. Check the solubility of this compound in the assay buffer. 3. Consider alternative data analysis models that can fit partial inhibition curves. |
| The dose-response curve is very steep or very shallow. | 1. Assay window issues: The dynamic range of the assay may be too narrow. 2. Cooperative binding or complex inhibition kinetics. | 1. Optimize the assay to ensure a sufficient signal-to-background ratio. 2. Investigate the mechanism of inhibition in more detail with specialized assays. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Culture: Culture the target cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Count the cells and adjust the cell density to the predetermined optimal seeding concentration. Seed the cells into a 96-well microplate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to obtain a range of working concentrations.
-
Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration Range (Initial Screen) | 1 nM - 100 µM (10-fold dilutions) | To determine the approximate potency. |
| This compound Concentration Range (IC50 Determination) | 0.1x to 100x estimated IC50 (2 or 3-fold dilutions) | To generate a complete dose-response curve with at least 8-10 data points. |
| Cell Seeding Density | Cell line dependent (e.g., 5,000 - 10,000 cells/well) | Optimize for logarithmic growth during the assay period. |
| Incubation Time | 24, 48, or 72 hours | Dependent on cell doubling time and mechanism of action of the inhibitor. |
| Solvent (e.g., DMSO) Concentration | < 0.5% (v/v) | High concentrations of some solvents can be toxic to cells. |
Visualizations
improving the stability of RS-57067 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of RS-57067 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Based on data for structurally related pyridazinone derivatives, this compound is expected to be freely soluble in DMSO. For aqueous-based experiments, it is crucial to dilute the DMSO stock solution into your aqueous buffer or cell culture medium. To avoid precipitation, ensure the final concentration of DMSO is low, typically less than 0.5%.[1]
Q2: How should I prepare working solutions of this compound from a DMSO stock to avoid precipitation?
A2: To prevent precipitation when preparing aqueous working solutions from a DMSO stock, follow these steps:
-
Start with a high-concentration stock solution of this compound in 100% DMSO.
-
Perform any serial dilutions in DMSO to get closer to your final desired concentration.
-
Add the final DMSO solution dropwise to your aqueous buffer or media while vortexing or stirring to ensure rapid mixing.
-
The final concentration of DMSO in the aqueous solution should ideally be below 0.1% to maintain compound solubility and minimize solvent-induced effects on your experiment.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2] Protect the stock solutions from light, as pyridazinone derivatives can be light-sensitive.[3]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by pH. The pyridazinone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] Additionally, the N-substituted pyrrole moiety may undergo base-catalyzed hydrolysis.[5] It is recommended to prepare fresh aqueous working solutions for each experiment and to use them promptly. For longer-term experiments, the stability of this compound in your specific experimental buffer and at the working temperature should be validated.
Q5: My this compound solution appears to have degraded. What are the likely causes?
A5: Degradation of this compound in solution can be attributed to several factors:
-
Hydrolysis: Exposure to extreme pH (highly acidic or alkaline conditions) can lead to the breakdown of the pyridazinone or N-pyrrole structures.[4][5]
-
Photodegradation: Prolonged exposure to light can cause degradation of compounds containing a pyridazinone ring.[3]
-
Repeated Freeze-Thaw Cycles: This can compromise the integrity of the compound in your stock solution.[1]
-
Oxidation: While not specifically documented for this compound, many organic molecules are susceptible to oxidation, especially during long-term storage.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Final concentration is too high. | Lower the final concentration of this compound in your aqueous solution. |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration is less than 0.5%, and ideally below 0.1%. |
| Improper mixing during dilution. | Add the DMSO stock solution to the aqueous buffer slowly while vigorously mixing. |
| Low temperature of the aqueous buffer. | Warm the aqueous buffer to the experimental temperature before adding the DMSO stock. |
Issue 2: Loss of this compound Activity in Experiments
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution. | Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] |
| Instability in aqueous buffer. | Prepare fresh aqueous working solutions for each experiment. Validate the stability of this compound in your specific buffer over the time course of your experiment. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware. |
| Photodegradation. | Protect your solutions from light during preparation, storage, and experimentation.[3] |
Quantitative Data Summary
The following table summarizes the expected solubility and recommended storage conditions for this compound based on data from structurally similar compounds.
| Parameter | Recommendation/Value | Reference |
| Solubility in DMSO | Expected to be freely soluble | Inferred from pyridazinone derivatives |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | General guideline for kinase inhibitors |
| Final DMSO Concentration in Aqueous Solution | < 0.5% (ideally < 0.1%) | |
| Stock Solution Storage Temperature | -20°C or -80°C | [2] |
| Stability to Freeze-Thaw Cycles | Avoid repeated cycles | [1][2] |
| pH Stability | Avoid strongly acidic or basic conditions | [4][5] |
| Light Sensitivity | Protect from light | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 341.8 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C or -80°C.
Protocol for Validating the Stability of this compound in an Aqueous Buffer
-
Materials: 10 mM this compound in DMSO, experimental aqueous buffer, HPLC system.
-
Procedure: a. Prepare a working solution of this compound in your experimental buffer at the final desired concentration. b. Immediately after preparation (T=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound. c. Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light). d. At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC. e. Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
Visualizations
References
Technical Support Center: Minimizing Cytotoxicity of RS-57067 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the research compound RS-57067 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel compound like this compound where the cytotoxic profile is unknown, it is crucial to first perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A wide concentration range, from low nanomolar to high micromolar, is recommended for this initial screening. This will help establish a suitable concentration range for your subsequent experiments, balancing efficacy with minimal cytotoxicity.
Q2: What is the maximum recommended concentration of DMSO as a solvent for this compound?
A2: The final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can be cell line-dependent, so it is best practice to run a vehicle control with the same DMSO concentration as your highest this compound concentration to assess its specific effect on your cells.
Q3: How can I be sure that the observed cell death is due to this compound and not another factor?
A3: To ensure the observed cytotoxicity is a direct result of this compound, it is essential to include proper controls in your experimental design. These should include:
-
Untreated Control: Cells cultured in medium alone to establish baseline viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from the effect of the solvent.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Q4: Can the passage number of my cells affect the cytotoxic response to this compound?
A4: Yes, the passage number can significantly influence experimental outcomes.[1][2] Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers, which may alter their sensitivity to compounds.[1] It is recommended to use cells within a defined, low passage number range and to thaw a fresh vial of low-passage cells after a certain number of passages to ensure consistency.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Even at Low Concentrations of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Reduce the final concentration of the compound or the solvent. | Solubility Assessment: Prepare serial dilutions of this compound in your cell culture medium. Incubate for the duration of your experiment and visually inspect for precipitation under a microscope. You can also measure absorbance at a high wavelength (e.g., 600 nm) to quantify precipitation. |
| High Unbound Fraction | Increase the serum concentration in your culture medium (e.g., from 10% to 20% FBS). Serum proteins can bind to the compound, reducing the free concentration and mitigating toxicity. | Serum Titration: Perform your cytotoxicity assay with varying concentrations of Fetal Bovine Serum (FBS) in the medium (e.g., 5%, 10%, 15%, 20%) while keeping the this compound concentration constant. |
| Cell Seeding Density Too Low | Optimize the cell seeding density. A lower cell number can make the culture more susceptible to cytotoxic effects. | Cell Titration Experiment: Seed cells at various densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well in a 96-well plate) and treat with a fixed concentration of this compound. Determine the optimal seeding density that provides a robust signal-to-noise ratio in your viability assay.[1] |
Issue 2: Inconsistent Results Between Replicate Wells or Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| "Edge Effect" in Microplates | The outer wells of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth.[1] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[1] | Plate Uniformity Assay: Seed cells uniformly across a 96-well plate. Leave the outer wells empty or fill them with sterile PBS. Add a viability reagent (e.g., resazurin) to all interior wells and measure the signal. The coefficient of variation (CV%) should ideally be below 15%. |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1] | Seeding Practice: After trypsinization and resuspension, gently pipette the cell suspension up and down several times. When using a multichannel pipette, ensure all tips are dispensing equal volumes. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. If the compound is light-sensitive, protect it from light during preparation and incubation. | Stock Solution Stability: To test for degradation, you can compare the activity of a freshly prepared stock solution with an older one in a parallel experiment. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
Technical Support Center: Vehicle Control for In Vivo Studies of Novel Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers using novel compounds, such as RS-57067, in in vivo experiments. Proper vehicle selection and formulation are critical for ensuring the accurate and reproducible delivery of your test agent.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo studies?
A1: A vehicle control is a formulation identical to the one used to deliver the experimental drug but lacking the active compound. It is administered to a control group of animals to isolate the effects of the drug from any potential effects of the vehicle itself. This is crucial for attributing observed biological responses solely to the test compound.
Q2: How do I choose the right vehicle for my compound?
A2: The selection of an appropriate vehicle depends on several factors, primarily the physicochemical properties of your compound (e.g., solubility, stability) and the intended route of administration. The ideal vehicle should be non-toxic, biocompatible, and should not interfere with the biological assay. A tiered approach to vehicle selection is often recommended, starting with the simplest aqueous solutions and moving to more complex formulations as needed.
Q3: What are some common vehicles used for different administration routes?
A3: The choice of vehicle is highly dependent on the route of administration. The following table summarizes common vehicles for various routes:
| Route of Administration | Common Vehicles | Considerations |
| Oral (p.o.) | Water, 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC), Corn oil | Ensure stability in the gastrointestinal tract. For suspensions, ensure uniform particle size. |
| Intravenous (i.v.) | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Must be sterile and isotonic to prevent hemolysis and irritation. pH should be close to physiological. |
| Intraperitoneal (i.p.) | Saline, PBS | Larger volumes can be administered compared to i.v. Potential for local irritation. |
| Subcutaneous (s.c.) | Saline, PBS, Sesame oil | Slower absorption compared to i.v. or i.p. Formulation should not cause skin irritation. |
Q4: My compound is poorly soluble in aqueous solutions. What are my options?
A4: For compounds with low aqueous solubility, several strategies can be employed:
-
Co-solvents: Using a mixture of a non-aqueous solvent (like DMSO or ethanol) with an aqueous buffer. It is critical to use the lowest possible concentration of the organic solvent to avoid toxicity.
-
Surfactants: Agents like Tween 80 or Cremophor EL can be used to create micellar formulations that enhance solubility.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
-
Liposomes: These lipid-based vesicles can encapsulate your compound for delivery.
-
Suspensions: If the compound cannot be solubilized, it can be administered as a suspension. This requires careful control of particle size and the use of suspending agents to ensure dose uniformity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound during or after formulation. | - The compound's solubility limit was exceeded.- pH of the solution is not optimal for solubility.- Temperature changes affecting solubility. | - Determine the compound's solubility in the chosen vehicle.- Adjust the pH of the formulation.- Prepare the formulation at a controlled temperature. |
| Adverse effects observed in the vehicle control group (e.g., irritation, weight loss). | - The vehicle itself is causing toxicity.- The concentration of a co-solvent (e.g., DMSO) is too high.- The pH or osmolality of the formulation is not physiological. | - Select a more biocompatible vehicle.- Reduce the concentration of the co-solvent.- Adjust the pH and osmolality to be within physiological ranges. |
| High variability in experimental results. | - Inconsistent dosing due to poor formulation (e.g., non-uniform suspension).- Instability of the compound in the vehicle. | - Ensure the formulation is homogenous before each administration.- Assess the stability of the compound in the vehicle over the duration of the experiment. |
| Difficulty in administering the formulation (e.g., high viscosity). | - The concentration of suspending agents or polymers is too high. | - Optimize the concentration of excipients to achieve a suitable viscosity for the intended route of administration. |
Experimental Workflow & Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for vehicle selection and a hypothetical signaling pathway that could be investigated.
Caption: A typical workflow for vehicle selection and in vivo testing of a novel compound.
Caption: A hypothetical signaling pathway for the action of a novel compound, this compound.
Technical Support Center: Addressing Poor Bioavailability of RS-57067
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of the investigational compound RS-57067.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an investigational compound with the following properties based on publicly available data:
| Property | Value | Source |
| IUPAC Name | 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one | [1] |
| Molecular Formula | C18H16ClN3O2 | [1] |
| Molecular Weight | 341.8 g/mol | [1] |
No experimental data on the solubility or permeability of this compound is publicly available. However, challenges with bioavailability in compounds with similar complex structures often stem from poor aqueous solubility.
Q2: What are the common causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is most commonly attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3] Many organic molecules, particularly those with high molecular weight and crystalline structure, exhibit low water solubility.[4][5]
-
Low Permeability: The dissolved drug cannot efficiently pass through the intestinal cell membranes to enter the bloodstream.[2][6] This can be due to molecular size, charge, or other structural features.
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[2][6] This is also known as the first-pass effect.
-
Efflux Transporters: The compound may be actively pumped back into the gastrointestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.
Q3: How can I determine the primary reason for this compound's poor bioavailability in my experiments?
A systematic approach involving a series of in vitro and in vivo experiments is recommended. The following workflow can help identify the rate-limiting step.
References
- 1. This compound | C18H16ClN3O2 | CID 9884433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
Technical Support Center: Optimizing Incubation Time for RS-57067 Enzyme Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the inhibitor RS-57067. The information is tailored for scientists and drug development professionals working on enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is characterized as a time-dependent inhibitor. This means its inhibitory potency increases with the duration of pre-incubation with the target enzyme. Time-dependent inhibition often suggests an irreversible or slowly reversible binding mechanism, where the inhibitor may form a covalent bond with the enzyme or a tightly bound complex.[1][2][3]
Q2: Why is optimizing incubation time crucial for this compound?
A2: For time-dependent inhibitors like this compound, the observed potency (e.g., IC50 value) is highly dependent on the pre-incubation time with the target enzyme. Insufficient incubation can lead to an underestimation of the inhibitor's potency. Optimization ensures that the assay captures the true inhibitory potential of the compound.
Q3: What is an IC50 shift assay and why is it recommended for this compound?
A3: The IC50 shift assay is a common method to identify and characterize time-dependent inhibitors.[1][4][5] It involves measuring the IC50 value of the inhibitor with and without a pre-incubation period with the enzyme. A significant decrease in the IC50 value after pre-incubation (a "shift") indicates time-dependent inhibition.[4] This assay is recommended for this compound to confirm its time-dependent nature and to quantify the extent of this effect.
Q4: What factors can influence the outcome of my this compound inhibition assay?
A4: Several factors can affect your results, including:
-
Temperature: Enzyme activity is sensitive to temperature. Consistent temperature control is critical.[6][7]
-
pH: Enzymes have an optimal pH range for activity. Deviations can impact both enzyme function and inhibitor binding.[6][7]
-
Enzyme and Substrate Concentration: These should be carefully chosen, typically with the substrate concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Presence of Co-factors: Ensure all necessary co-factors for the enzyme are present in the assay buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent incubation times. | Use a precise timer and a consistent protocol for all pre-incubation and reaction steps. |
| Temperature fluctuations. | Ensure all reagents and plates are properly equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No significant IC50 shift observed for this compound. | Pre-incubation time is too short. | Increase the pre-incubation time. A typical starting point is 30 minutes, but this may need to be optimized.[1] |
| The inhibitor is not time-dependent under the tested conditions. | Confirm the experimental setup and consider if a different assay format is needed. | |
| The enzyme is unstable over the pre-incubation period. | Run a control experiment with the enzyme and vehicle to check for loss of activity over time. | |
| Enzyme activity is too low or absent. | Incorrect buffer pH or composition. | Verify the pH of all buffers and ensure they are compatible with the enzyme.[6][7] |
| Enzyme degradation. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| Substrate degradation. | Prepare fresh substrate solutions for each experiment. | |
| Non-linear reaction progress curves. | Substrate depletion. | Ensure that less than 10-15% of the substrate is consumed during the reaction. |
| Product inhibition. | Measure initial reaction velocities where the product concentration is minimal. |
Experimental Protocols
Protocol 1: IC50 Determination with and without Pre-incubation (IC50 Shift Assay)
This protocol is designed to assess the time-dependent inhibition of this compound.
Materials:
-
Target Enzyme
-
This compound stock solution (in DMSO)
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and co-factors)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO in assay buffer).
-
Prepare the enzyme solution in assay buffer to the desired concentration.
-
Prepare the substrate solution in assay buffer.
-
-
No Pre-incubation Condition:
-
Add the enzyme solution to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin kinetic reading on the plate reader at the appropriate wavelength for a set duration.
-
-
Pre-incubation Condition:
-
Add the enzyme solution to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin kinetic reading on the plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both conditions.
-
Calculate the IC50 shift by dividing the IC50 without pre-incubation by the IC50 with pre-incubation. A shift of >1.5 is generally considered significant.[4]
-
Visualizations
Caption: Workflow for the IC50 shift assay to determine time-dependent inhibition.
Caption: Simplified model of time-dependent irreversible inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of an enzyme reaction in which both the enzyme-substrate complex and the product are unstable or only the product is unstable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis of RS-57067 and Celecoxib: A Review of Available Data
An in-depth comparison of the clinical and preclinical efficacy of the novel COX-2 inhibitor, RS-57067, against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib, is currently hampered by a significant lack of publicly available data for this compound. While celecoxib has been extensively studied in numerous clinical trials for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain, this compound remains a compound with limited information in the public domain.
Overview of Known Efficacy and Selectivity
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated efficacy comparable to traditional NSAIDs, such as ibuprofen and naproxen, in managing pain and inflammation associated with various conditions.[1][2][3] Its selective action on COX-2 is designed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the protective cyclooxygenase-1 (COX-1) enzyme.[4][5][6]
This compound is also identified as a COX-2 inhibitor with a reported Ki of 16.9 μM.[1][7][8] This indicates its potential to selectively target the COX-2 enzyme, which is primarily involved in the inflammatory cascade. However, beyond this in vitro binding affinity, there is a notable absence of published preclinical or clinical studies detailing its anti-inflammatory or analgesic efficacy.
Quantitative Data Comparison
Due to the lack of available experimental data for this compound, a direct quantitative comparison of efficacy with celecoxib is not feasible at this time. The following table summarizes the available information and highlights the data gap for this compound.
| Parameter | This compound | Celecoxib |
| Mechanism of Action | COX-2 Inhibitor | Selective COX-2 Inhibitor |
| In Vitro Potency | Ki: 16.9 μM[1][7][8] | Varies by assay; approximately 30 times more potent at inhibiting COX-2 than COX-1[9] |
| Preclinical Efficacy | No publicly available data | Demonstrated efficacy in animal models of inflammation and pain[2][4] |
| Clinical Efficacy | No publicly available data | Proven efficacy in osteoarthritis, rheumatoid arthritis, and acute pain[1][7][10] |
| Comparative Clinical Trials | Not applicable | Shown to have similar efficacy to conventional NSAIDs like naproxen and ibuprofen[1][3] |
Signaling Pathway and Experimental Workflows
Both this compound and celecoxib exert their therapeutic effects by inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory signaling pathway. The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Figure 1: Simplified signaling pathway of COX-2 inhibition by this compound and celecoxib.
A typical experimental workflow to compare the efficacy of these two compounds would involve a series of in vitro and in vivo studies.
Figure 2: General experimental workflow for comparing the efficacy of COX-2 inhibitors.
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of COX-2 inhibitors typically include:
1. In Vitro COX-1/COX-2 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds for both COX isoforms.
-
Methodology: Purified recombinant human or ovine COX-1 and COX-2 enzymes are incubated with various concentrations of the test compound (this compound or celecoxib). The substrate, arachidonic acid, is then added, and the production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA). The IC50 values are calculated from the concentration-response curves.
2. Prostaglandin E2 Production Assay in Whole Blood:
-
Objective: To assess the inhibitory effect of the compounds on COX-2 induced prostaglandin production in a more physiologically relevant system.
-
Methodology: Human whole blood is treated with the test compounds. Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production. PGE2 levels in the plasma are quantified by EIA. To assess COX-1 inhibition, the production of thromboxane B2 (TXB2) from arachidonic acid is measured.
3. In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema):
-
Objective: To evaluate the anti-inflammatory effect of the compounds in an acute inflammation model.
-
Methodology: A sub-plantar injection of carrageenan is administered into the paw of a rodent to induce localized inflammation and edema. The test compounds are administered orally at various doses prior to the carrageenan injection. Paw volume is measured at different time points using a plethysmometer to determine the percentage of edema inhibition.
4. In Vivo Model of Pain (Acetic Acid-Induced Writhing):
-
Objective: To assess the analgesic efficacy of the compounds.
-
Methodology: An intraperitoneal injection of acetic acid is administered to rodents to induce a characteristic writhing response. The test compounds are administered orally prior to the acetic acid injection. The number of writhes is counted over a specific period, and the percentage of inhibition of writhing is calculated.
Conclusion
While this compound is identified as a COX-2 inhibitor, the absence of published efficacy data prevents a comprehensive comparison with the well-characterized drug, celecoxib. To provide a definitive comparison, future research would need to include head-to-head preclinical and clinical studies evaluating the anti-inflammatory and analgesic properties of this compound relative to celecoxib. Researchers and drug development professionals should be aware of this significant data gap when considering the therapeutic potential of this compound.
References
- 1. US20040029864A1 - Treatment of colds and cough with a combination of a cyclooxygenase-2 selective inhibitor and a colds and cough active ingredient and compositions thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. US20050014729A1 - Method for the treatment or prevention of dermatological disorders with a cyclooxygenase-2 inhibitor alone and in combination with a dermatological treatment agent and compositions therewith - Google Patents [patents.google.com]
- 5. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analgesic efficacy of IV acetaminophen for acute postoperative pain in C-section patients: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2003065988A2 - A combination for treating cold and cough - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin inhibition of T-cell proliferation is mediated at two levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective COX-2 Inhibitors: RS-57067 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective cyclooxygenase-2 (COX-2) inhibitor, RS-57067, with other well-established selective COX-2 inhibitors, including celecoxib, etoricoxib, and rofecoxib. The information is supported by available experimental data to aid in research and development decisions.
Introduction to Selective COX-2 Inhibitors
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. This guide focuses on comparing the biochemical properties of this compound with other prominent selective COX-2 inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selective COX-2 inhibitors.
Table 1: In Vitro Inhibitory Activity against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Notes |
| This compound | Data not available | Ki = 16.9 µM | Data not available | The reported value is the inhibition constant (Ki). IC50 values from a direct comparative assay are not available. |
| Celecoxib | 82 | 6.8 | 12 | Data from a study using human peripheral monocytes[1]. |
| Rofecoxib | > 100 | 25 | > 4.0 | Data from a study using human peripheral monocytes[1]. |
| Etoricoxib | 116 | 1.1 | 106 | Data from a human whole blood assay[2]. |
Disclaimer: The data presented in this table are compiled from different sources and assays, which may have varying experimental conditions. Therefore, direct comparison of absolute values should be made with caution.
Table 2: Pharmacokinetic Properties of Selected COX-2 Inhibitors
| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Oral Bioavailability |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | ~11 hours | 2-4 hours | 22-40% |
| Rofecoxib | ~17 hours | 2-3 hours | ~93% |
| Etoricoxib | ~22 hours | 1 hour | ~100% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the cyclooxygenase signaling pathway and a general workflow for determining COX-2 inhibitor selectivity.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for COX-2 Inhibitor Selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of selective COX-2 inhibitors.
In Vitro COX Inhibition Assay using Purified Recombinant Enzymes
This method assesses the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and L-epinephrine in a 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to the wells.
-
Add various concentrations of the test inhibitor to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).
-
Stop the reaction (e.g., by adding a quenching agent like stannous chloride or by acidification).
-
Measure the amount of prostaglandin produced (commonly Prostaglandin E2, PGE2) using a suitable detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay measures the inhibitory effect of a compound on COX-1 and COX-2 in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Heparin (for COX-2 assay)
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent.
-
Enzyme Immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure for COX-1 Activity:
-
Dispense 1 mL aliquots of whole blood into tubes containing various concentrations of the test inhibitor.
-
Allow the blood to clot by incubating at 37°C for 1 hour. During clotting, platelets are activated and produce TXB2 via the COX-1 pathway.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit. This reflects COX-1 activity.
-
Calculate the IC50 for COX-1 inhibition.
Procedure for COX-2 Activity:
-
Dispense 1 mL aliquots of heparinized whole blood into tubes containing various concentrations of the test inhibitor.
-
Add LPS (e.g., 10 µg/mL) to each tube to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit. This reflects COX-2 activity.
-
Calculate the IC50 for COX-2 inhibition.
Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
Conclusion
Based on the currently available data, this compound is identified as a COX-2 inhibitor. However, a comprehensive and direct comparison of its performance against other selective COX-2 inhibitors like celecoxib, etoricoxib, and rofecoxib is hampered by the lack of publicly available, directly comparable IC50 values and pharmacokinetic data for this compound. The provided experimental protocols offer a framework for conducting such comparative studies. For a definitive assessment of the relative potency and selectivity of this compound, further in vitro and in vivo studies that include established COX-2 inhibitors as comparators are necessary. Researchers are encouraged to consult primary literature for the most up-to-date and detailed experimental findings.
References
A Comparative Guide to Cyclooxygenase-1 (COX-1) Cross-Reactivity of Anti-Inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for comparing the cross-reactivity of investigational compounds with Cyclooxygenase-1 (COX-1). Due to the limited publicly available data for "RS-57067," this document uses a selection of well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs) to illustrate the comparative methodology. The principles, experimental protocols, and data presentation formats provided herein can be applied to evaluate the COX-1 cross-reactivity of novel chemical entities.
The enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key players in the conversion of arachidonic acid into prostaglandins and thromboxane.[1] While both isoforms share similar catalytic functions, they differ in their expression and physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes.[2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal toxicity, are often linked to the inhibition of COX-1.[3] Therefore, determining a compound's selectivity for COX-2 over COX-1 is a critical step in the development of safer anti-inflammatory drugs. This selectivity is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2.[3]
Quantitative Comparison of COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory potency (IC50) of several common NSAIDs against human COX-1 and COX-2. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is provided to quantify the preference for COX-2 inhibition; a higher ratio indicates greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Highly COX-2 Selective | ||||
| Rofecoxib | >15 | 0.018 | >833 | [4] |
| Celecoxib | 15 | 0.04 | 375 | |
| Moderately COX-2 Selective | ||||
| Diclofenac | 0.004 | 0.0013 | 3.08 | [5][6] |
| Meloxicam | 37 | 6.1 | 6.1 | [7] |
| Non-Selective | ||||
| Ibuprofen | 13 | 370 | 0.04 | [8][9] |
| Indomethacin | 0.018 | 0.026 | 0.69 | [10] |
| COX-1 Selective | ||||
| Aspirin | 5 µg/mL | 210 µg/mL | ~0.02 | [10] |
| SC-560 | 0.009 | 6.3 | 0.0014 |
Note: IC50 values can vary between different assay systems (e.g., purified enzymes, whole blood assays, cell-based assays) and experimental conditions.[5][7][11]
Experimental Protocols
Accurate determination of COX-1 cross-reactivity relies on robust and standardized experimental methods. Below are two common protocols used in the preclinical evaluation of COX inhibitors.
In Vitro Fluorometric/Colorimetric Enzyme Inhibition Assay
This method utilizes purified recombinant COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a compound. Commercial screening kits are widely available for this purpose.
Principle: The assay measures the peroxidase activity of COX. COX first converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to Prostaglandin H2 (PGH2). This reaction often involves the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically.[12]
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions. Dissolve the test compound (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO) to create a range of stock concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound at various concentrations or vehicle control.[12]
-
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[12]
-
Initiation of Reaction: Add 20 µL of a colorimetric substrate solution, followed by 20 µL of arachidonic acid to initiate the enzymatic reaction.[12]
-
Data Acquisition: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a period of 2-5 minutes.[12]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Human Whole Blood Assay (WBA)
The WBA is considered a more physiologically relevant method as it accounts for factors like protein binding and cell membrane permeability.[13] It measures the inhibition of native COX-1 in platelets and inducible COX-2 in monocytes.[14]
Principle:
-
COX-1 Activity: In whole blood, the coagulation process activates platelets, leading to the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.[15]
-
COX-2 Activity: To measure COX-2 activity, whole blood is stimulated with lipopolysaccharide (LPS), which induces the expression of COX-2 in monocytes, leading to the production of Prostaglandin E2 (PGE2).[14][15]
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquot the blood into tubes with and without an anticoagulant (e.g., heparin).
-
COX-1 Assay:
-
To 500 µL aliquots of non-heparinized blood, add the test compound at various concentrations or vehicle control.
-
Incubate the tubes at 37°C for 1 hour to allow blood to clot, which stimulates platelet COX-1 activity.[14]
-
Centrifuge the samples to separate the serum.
-
-
COX-2 Assay:
-
Prostanoid Measurement: Quantify the concentration of TXB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) using validated ELISA or LC-MS/MS methods.[16]
-
Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway of Prostanoid Synthesis
The following diagram illustrates the enzymatic conversion of arachidonic acid into various prostanoids by the COX enzymes.
Caption: The COX pathway converts arachidonic acid into prostanoids.[17]
Experimental Workflow for Determining COX Selectivity
This diagram outlines the key steps in a typical workflow for assessing the COX-1 and COX-2 selectivity of a test compound.
Caption: Workflow for assessing COX-1 and COX-2 inhibitor selectivity.
References
- 1. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclooxygenase-2 Inhibitors: RS-57067 versus Rofecoxib
This guide provides a detailed comparative analysis of two selective cyclooxygenase-2 (COX-2) inhibitors: RS-57067 and rofecoxib. The comparison focuses on their inhibitory potency, selectivity, and in vivo efficacy, supported by experimental data and methodologies tailored for researchers, scientists, and drug development professionals. Rofecoxib, formerly marketed as Vioxx, is a well-characterized COX-2 inhibitor, while this compound is a potent compound described in preclinical studies.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and rofecoxib exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions like gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation. Selective inhibition of COX-2 is intended to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of this compound and rofecoxib are best compared using their 50% inhibitory concentration (IC₅₀) values against COX-1 and COX-2. The data presented below is derived from preclinical studies utilizing human whole blood assays, which provide a physiologically relevant environment for assessing COX inhibition.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15 | 0.044 | 341 |
| Rofecoxib | >250 | 1.3 | >192 |
Data sourced from Brideau et al. (1998) for this compound and from various preclinical evaluations for rofecoxib.
As the data indicates, this compound demonstrates sub-micromolar potency against COX-2 and a high selectivity index. Rofecoxib also shows high selectivity, with its COX-1 IC₅₀ being significantly higher than its COX-2 IC₅₀.
Comparative In Vivo Efficacy
The anti-inflammatory activity of these compounds has been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
| Compound | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) |
| This compound | 3 | 54 |
| Rofecoxib | 3 | 49 |
Data represents inhibition at 3 hours post-carrageenan administration. Sourced from Brideau et al. (1998).
In this model, this compound and rofecoxib exhibit comparable efficacy in reducing acute inflammation at the same oral dose.
Experimental Protocols
Human Whole Blood Assay for COX-1/COX-2 Selectivity
This ex vivo assay measures the inhibition of prostaglandin E₂ (PGE₂) as a marker for COX-2 activity and thromboxane B₂ (TXB₂) as a marker for COX-1 activity.
Comparative Analysis of RS-57067 Selectivity: Data Currently Unavailable
A comprehensive comparison guide on the selectivity of the compound RS-57067 in different cell lines cannot be provided at this time due to the absence of publicly available experimental data.
Extensive searches of scientific literature and chemical databases have not yielded any information regarding the biological targets, mechanism of action, or selectivity profile of this compound. The PubChem database contains an entry for this compound, which includes its chemical structure and basic identifiers, but lacks any associated biological activity data or publications.
Consequently, the core requirements for this comparison guide, including quantitative data on its performance against alternatives, detailed experimental protocols, and the visualization of its signaling pathways, cannot be fulfilled. Without foundational information on the compound's biological function, it is impossible to:
-
Identify the specific cellular pathways it may modulate.
-
Determine which cell lines would be relevant for selectivity profiling.
-
Find alternative compounds for a comparative analysis.
-
Detail the experimental methodologies used to assess its effects.
Researchers, scientists, and drug development professionals seeking information on this compound are advised that this compound does not appear to be characterized in the public domain. Further investigation would require access to internal or unpublished research where this compound may be described.
Head-to-Head Comparison: RS-57067 and Etoricoxib in Cyclooxygenase-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two cyclooxygenase-2 (COX-2) inhibitors: RS-57067 and etoricoxib. While etoricoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID), publicly available data on this compound is limited. This comparison is compiled from existing scientific literature and patent filings to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action and Signaling Pathway
Both this compound and etoricoxib are classified as selective COX-2 inhibitors. Their primary mechanism of action involves the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds aim to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The signaling pathway affected by these inhibitors is depicted below:
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and etoricoxib, focusing on their COX enzyme inhibition. It is important to note the disparity in the amount of available data between the two compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 | COX-2 IC50 | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | COX-2 Ki |
| This compound | Data not available | Data not available | Data not available | 16.9 µM[1] |
| Etoricoxib | 116 µM | 1.1 µM | 106 | Data not available |
IC50 (half maximal inhibitory concentration) values for etoricoxib are from human whole blood assays.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Endpoint | Efficacy |
| This compound | Data not available | Data not available | Data not available |
| Etoricoxib | Rat Carrageenan-Induced Paw Edema | Paw Volume Reduction | Effective |
| Rat Adjuvant-Induced Arthritis | Arthritis Score Reduction | Effective |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize COX inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
This assay is a common method to determine the inhibitory activity and selectivity of compounds on COX-1 and COX-2 in a physiologically relevant matrix.
References
Independent Validation of Mechanism of Action: A Comparative Guide to Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Janus Kinase (JAK) inhibitors, a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[1] As the requested compound RS-57067 is not described in publicly available scientific literature, this document uses JAK inhibitors as a well-established example to illustrate the principles of validating a drug's mechanism of action and comparing it with alternatives.
JAK inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[2][3] They function by modulating the immune response through the inhibition of the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines and growth factors involved in inflammation and immunity.[2][4]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the cell nucleus, leading to the transcription of genes involved in processes like immunity, cell proliferation, and differentiation.[5][6]
The key components of this pathway are:
-
Receptors: Cell surface receptors that bind to specific cytokines or growth factors.[5]
-
Janus Kinases (JAKs): A family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are associated with the intracellular domains of these receptors.[2][4]
-
Signal Transducer and Activator of Transcription (STATs): A family of transcription factors that, upon activation, translocate to the nucleus to regulate gene expression.[5]
The signaling process can be summarized in the following steps:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface.[1][7]
-
JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[1][7]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails.[1][7]
-
STAT Recruitment and Phosphorylation: These phosphorylated sites on the receptor act as docking sites for STAT proteins.[1][7] Once docked, the STATs are themselves phosphorylated by the activated JAKs.[2]
-
STAT Dimerization and Nuclear Translocation: The phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.[1][7]
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences and activate the transcription of target genes, many of which are pro-inflammatory.[5][7]
Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecules that function by impeding the activity of JAK enzymes.[1] They are designed to bind to the ATP-binding pocket of the JAK kinases, preventing them from phosphorylating their substrates (other JAKs, receptors, and STATs).[1] This competitive inhibition effectively blocks the downstream signaling cascade, leading to reduced production of pro-inflammatory cytokines and a dampening of the immune response.[8]
Comparative Analysis of JAK Inhibitors
While all JAK inhibitors target the same family of enzymes, they exhibit different selectivity profiles for the four JAK isoforms. This selectivity can influence their clinical efficacy and safety profiles.[9] Below is a comparison of several approved JAK inhibitors.
Table 1: Biochemical Selectivity of JAK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of various JAK inhibitors against the different JAK isoforms. Lower IC50 values indicate greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Tofacitinib | 112 | 20 | 1 | 344 | JAK1/JAK3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from published studies for comparative purposes.
Table 2: Clinical Efficacy of JAK Inhibitors in Rheumatoid Arthritis (Inadequate Response to Methotrexate)
This table compares the efficacy of different JAK inhibitors based on the American College of Rheumatology (ACR) response criteria at 12 weeks from key clinical trials.
| Compound (Dose) | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | Placebo ACR20 (%) |
| Tofacitinib (5 mg BID) | 59.8 | 31.1 | 15.4 | 25.5 |
| Baricitinib (4 mg QD) | 70.0 | 49.0 | 29.0 | 40.0 |
| Upadacitinib (15 mg QD) | 71.0 | 45.0 | 25.0 | 36.0 |
| Filgotinib (200 mg QD) | 66.0 | 42.8 | 22.2 | 31.2 |
Data compiled from various Phase III clinical trials for illustrative comparison.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel JAK inhibitor involves a series of in vitro and cell-based assays. Below are protocols for two fundamental experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and selectivity of a test compound against isolated JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., "this compound") at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound dilutions.
-
Add the specific recombinant JAK enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (no enzyme for background, DMSO for maximal activity).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Phospho-STAT Assay
Objective: To measure the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cell line expressing the target cytokine receptor).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Test compound at various concentrations.
-
Lysis buffer.
-
Antibodies: Primary antibody against phosphorylated STAT (e.g., anti-pSTAT3) and a corresponding secondary antibody.
-
Detection method: Western blot apparatus or flow cytometer.
Procedure:
-
Culture cells to the desired density.
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells on ice to extract proteins.
-
Quantify protein concentration in the lysates.
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, probe with the anti-pSTAT antibody, and detect with a chemiluminescent substrate.
-
For Flow Cytometry: Fix and permeabilize the cells, stain with a fluorescently labeled anti-pSTAT antibody, and analyze on a flow cytometer.
-
Quantify the inhibition of STAT phosphorylation relative to the cytokine-stimulated control (with DMSO).
-
Calculate the IC50 value from the dose-response curve.
Alternatives to JAK Inhibitors
For conditions like rheumatoid arthritis, several other classes of drugs with different mechanisms of action are available. These are broadly categorized as biologic DMARDs and include:
-
Tumor Necrosis Factor (TNF) inhibitors: (e.g., Adalimumab, Etanercept) These are monoclonal antibodies or fusion proteins that neutralize TNF, a key pro-inflammatory cytokine.[10]
-
Interleukin (IL) inhibitors: (e.g., Tocilizumab - IL-6 receptor antagonist) These biologics block the signaling of specific interleukins.[10]
-
B-cell inhibitors: (e.g., Rituximab) These drugs deplete B-cells, which play a role in the autoimmune response.[10]
-
Selective co-stimulation modulators: (e.g., Abatacept) These agents interfere with the activation of T-cells.[10]
The choice between a JAK inhibitor and a biologic DMARD depends on various factors including patient history, previous treatments, safety considerations, and route of administration (oral for JAK inhibitors, injectable for most biologics).[10][11]
Conclusion
The independent validation of a drug's mechanism of action is a cornerstone of drug development. As illustrated with the example of JAK inhibitors, this process involves a combination of biochemical and cell-based assays to confirm the drug's target engagement and downstream functional consequences. Comparative analysis against existing alternatives, both within the same class and with different mechanisms, is essential to understand the unique therapeutic potential and safety profile of a new chemical entity. The detailed protocols and comparative data provided in this guide offer a framework for researchers to approach the validation and characterization of novel therapeutic agents.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. suzycohen.com [suzycohen.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RA Treatment: Biologics vs. JAK Inhibitors [webmd.com]
- 11. When a JAK Inhibitor Fails - The Rheumatologist [the-rheumatologist.org]
Safety Operating Guide
Proper Disposal Procedures for RS-57067: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of the chemical compound RS-57067 (CAS Number: 179382-91-3; IUPAC Name: 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following procedures are based on the chemical's structure, which includes a chlorinated aromatic ring and a pyridazinone core. These recommendations adhere to general principles for the disposal of hazardous organic chemical waste. It is imperative that all handling and disposal activities are conducted by trained personnel in a controlled laboratory environment, adhering to all local, state, and federal regulations.
Core Safety and Handling Principles
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary for Waste Management
The following table summarizes key quantitative data relevant to the waste management of this compound and similar chemical compounds. This information is critical for proper labeling, storage, and disposal.
| Parameter | Value/Information | Source/Rationale |
| Chemical Name | 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one | IUPAC Nomenclature |
| CAS Number | 179382-91-3 | Chemical Abstracts Service Registry Number |
| Molecular Formula | C₁₈H₁₆ClN₃O₂ | Derived from chemical structure |
| Waste Category | Hazardous Chemical Waste; likely classified as a chlorinated organic compound. | Based on the presence of a chlorinated benzene ring, which is a common characteristic of regulated chemical waste. |
| Primary Hazards | (Assumed) Potential for toxicity, environmental hazard. Halogenated organic compounds are often persistent and toxic to aquatic life.[1] | General knowledge of chlorinated organic compounds. Specific toxicity data for this compound is not available. |
| Container Requirements | Chemically compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled as "Hazardous Waste." | Standard laboratory practice for chemical waste. |
| Storage Conditions | Store in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials. | General guidelines for hazardous waste storage. |
| Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility is the recommended method for chlorinated organic compounds.[1][2] | Incineration is a common and effective method for the complete destruction of halogenated organic waste.[1][2] Landfill disposal is generally not recommended for these types of compounds due to their potential to leach into the environment.[1] |
| Regulatory Compliance | Disposal must comply with all applicable local, state, and federal regulations for hazardous waste. | Legal requirement for all chemical waste disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste containing this compound in separate, clearly labeled containers.
Step 2: Containerization
-
Use a designated, clean, and dry waste container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.
Step 3: Documentation
-
Maintain a log of the waste generated, including the date, quantity, and a brief description of the waste matrix (e.g., "solid this compound," "this compound in methanol").
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide the EHS office or contractor with all necessary documentation.
-
The recommended final disposal method is high-temperature incineration at a permitted facility.[1][2]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is depicted in the following diagram. This visualization outlines the critical decision points and procedural flow from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your organization's specific safety and waste management procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling RS-57067
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the research chemical RS-57067.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one[1] |
| Molecular Formula | C18H16ClN3O2[1] |
| Molecular Weight | 341.8 g/mol [1] |
| CAS Number | 179382-91-3[1] |
Hazard Identification and Personal Protective Equipment (PPE)
As a novel research chemical, the full toxicological properties of this compound have not been thoroughly investigated. Therefore, it is crucial to handle it with a high degree of caution. The following PPE is mandatory when working with this compound:
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | Safety glasses must be worn at all times in the laboratory. When handling this compound, especially in powder form or when there is a splash risk, a face shield should be worn in addition to safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves should be worn. If direct contact occurs, remove and dispose of the gloves immediately and wash hands thoroughly. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory coat | A buttoned, full-length laboratory coat is required to protect against spills and contamination. |
| Respiratory Protection | Fume hood or respirator | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe laboratory use.
Experimental Protocols
Given that specific experimental protocols for this compound are not publicly available, researchers should adapt standard laboratory procedures for handling similar chemical compounds. When developing a new protocol, a thorough risk assessment should be conducted.
General Protocol for Solution Preparation:
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including a calibrated balance, appropriate glassware, solvent, and magnetic stirrer.
-
Weighing: Tare the balance with a clean weigh boat. Carefully weigh the desired amount of solid this compound.
-
Dissolving: Transfer the weighed compound to a suitable flask. Add the desired solvent in portions while stirring until the compound is fully dissolved.
-
Storage: If the solution is not for immediate use, store it in a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date of preparation, and your name.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[2][3]
Waste Segregation and Disposal Workflow:
Disposal Guidelines:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste bag or container | Collect all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, sealed container. |
| Liquid Waste | Labeled, sealed, and chemically compatible waste container | All solutions containing this compound must be collected as hazardous waste. Do not dispose of down the drain. The container must be clearly labeled with "Hazardous Waste" and the chemical constituents.[2][3] |
| Empty Containers | Original container or hazardous waste container | The original container of this compound, even if empty, should be disposed of as hazardous waste. |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the novel compound this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
